Octyl isothiocyanate
Overview
Description
Octyl isothiocyanate is an organic compound belonging to the isothiocyanate family. It is characterized by the presence of an octyl group attached to an isothiocyanate functional group. This compound is known for its distinctive chemical reactivity and is utilized in various scientific and industrial applications.
Mechanism of Action
Target of Action
Octyl isothiocyanate (OITC) is a type of isothiocyanate, a class of compounds known for their various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
For instance, they can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . They can also induce proteins involved in antioxidant response, thereby enhancing the cell’s defense against oxidative stress .
Biochemical Analysis
Biochemical Properties
Octyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity by interacting with bacterial cell membranes, leading to cell lysis . Additionally, this compound can inhibit the activity of certain enzymes, such as myrosinase, which is involved in the hydrolysis of glucosinolates . This interaction results in the release of bioactive compounds that contribute to its antimicrobial properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway . It also modulates the expression of genes involved in oxidative stress response and inflammation, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to proteins and enzymes through covalent modification, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can result in altered drug metabolism and potential drug-drug interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit protective effects against oxidative stress and inflammation . At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mercapturic acid pathway. It is metabolized by conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic pathway results in the formation of mercapturic acid derivatives, which are excreted in the urine. The interaction of this compound with enzymes such as glutathione S-transferase plays a crucial role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential . Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl isothiocyanate can be synthesized through several methods, primarily involving the reaction of octyl amine with carbon disulfide and a suitable oxidizing agent. One common method involves the use of primary amines, where octyl amine reacts with carbon disulfide in the presence of a base to form octyl dithiocarbamate. This intermediate is then oxidized to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot process under aqueous conditions. This method is advantageous due to its simplicity and efficiency, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Octyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: It can participate in Michael addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Octyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl isothiocyanate
- Ethyl isothiocyanate
- Propyl isothiocyanate
- Hexyl isothiocyanate
Comparison: Octyl isothiocyanate is unique due to its longer alkyl chain, which imparts greater hydrophobicity compared to shorter-chain isothiocyanates. This increased hydrophobicity enhances its ability to interact with cell membranes and biological targets, making it more effective in certain applications . Additionally, the steric hindrance provided by the longer chain can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
1-isothiocyanatooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHGQZHWKJPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196120 | |
Record name | Octyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-45-9 | |
Record name | 1-Isothiocyanatooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I83N3TI03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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